Structural Differentiation: C-14 Aldehyde vs. C-14 Methyl in Deacetylorientalide
Orientalide differs from deacetylorientalide, its closest structural analog also isolated from Sigesbeckia orientalis, by the presence of a C-14 aldehyde group (-CHO) at position 14 rather than a methyl group [1]. This substitution represents a formal oxidation state difference of +2 at C-14 and introduces distinct hydrogen-bonding capacity and reactivity that are absent in deacetylorientalide .
| Evidence Dimension | C-14 Functional Group Identity |
|---|---|
| Target Compound Data | Aldehyde (-CHO) |
| Comparator Or Baseline | Deacetylorientalide: Methyl (-CH3) |
| Quantified Difference | Oxidation state difference: +2 |
| Conditions | Structural comparison based on published spectroscopic characterization from Sigesbeckia orientalis extracts [1] |
Why This Matters
This oxidation state difference at C-14 is a primary distinguishing feature that enables unambiguous identification in dereplication workflows and ensures the correct material is procured for studies requiring the aldehyde-bearing melampolide scaffold.
- [1] Barua, R. N., Sharma, R. P., Thyagarajan, G., Herz, W., & Govindan, S. V. (1980). New melampolides and darutigenol from Sigesbeckia orientalis. Phytochemistry, 19(2), 323-325. View Source
